REACTION_CXSMILES
|
[CH:1]1[C:14]2=[C:15]3[C:16]4[C:11]([CH:12]=[CH:13]2)=[C:10]2[CH:17]=[CH:18][CH:19]=[CH:20][C:9]2=[CH:8][C:7]=4[CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1.C[O:22][C:23]1[N:31]=[C:30]([NH2:32])[N:29]=[C:25]2[N:26]=[CH:27][NH:28][C:24]=12.C(O)CO>CO>[CH:1]1[C:14]2=[C:15]3[C:16]4[C:11]([CH:12]=[CH:13]2)=[C:10]2[CH:17]=[CH:18][CH:19]=[CH:20][C:9]2=[C:8]([N:28]2[C:24]5[C:23](=[O:22])[NH:31][C:30]([NH2:32])=[N:29][C:25]=5[N:26]=[CH:27]2)[C:7]=4[CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C=CC=3C=C4C(=C5C=CC1=C2C53)C=CC=C4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C(N=CN2)=NC(=N1)N
|
Name
|
polypropylene
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C(N=CN2)=NC(=N1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
While the blocking reaction
|
Type
|
ADDITION
|
Details
|
MAb is diluted 1:500 to 1:5000 in TBS buffer (0.05M Tris, 0.20M NaCl, pH 7.5)
|
Type
|
CUSTOM
|
Details
|
set at 45 degrees C
|
Type
|
TEMPERATURE
|
Details
|
These samples are heated for 10 minutes with vortexing
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
added with vortexing in 10 uL volumes
|
Type
|
ADDITION
|
Details
|
MtOH, alone, is added as a control
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Type
|
TEMPERATURE
|
Details
|
are heated with vortexing for an additional 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the reaction mixtures
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C1=CC=C2C=CC=3C(=C4C(=C5C=CC1=C2C53)C=CC=C4)N4C=NC=5N=C(NC(C45)=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |